cis-3-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid
Description
cis-3-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid (CAS: 732251-96-6) is a bicyclic carboxylic acid derivative with a molecular formula of C₁₄H₁₆O₃ and a molecular weight of 232.27 g/mol. Its structure comprises a cyclopentane ring substituted with a 2-methylbenzoyl group and a carboxylic acid moiety in the cis configuration . Key physicochemical properties include:
Properties
IUPAC Name |
(1R,3S)-3-(2-methylbenzoyl)cyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-9-4-2-3-5-12(9)13(15)10-6-7-11(8-10)14(16)17/h2-5,10-11H,6-8H2,1H3,(H,16,17)/t10-,11+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMXCWRNKUCYJO-WDEREUQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2CCC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)[C@H]2CC[C@H](C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation on Cyclopentane Derivatives
One classical approach to synthesize benzoyl-substituted cyclopentane carboxylic acids is via Friedel-Crafts acylation . This method involves the acylation of a cyclopentane derivative (often cyclopentanone or a protected cyclopentane carboxylic acid) with an acyl chloride derivative of 2-methylbenzoic acid (2-methylbenzoyl chloride) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
- Reaction Conditions:
- Solvent: Anhydrous dichloromethane or carbon disulfide
- Temperature: 0 °C to room temperature to control regioselectivity and avoid polyacylation
- Catalyst: AlCl3 or FeCl3
- Outcome: The acyl group is introduced at the 3-position of the cyclopentane ring, favoring the cis stereochemistry due to steric and electronic factors during the reaction.
Grignard Reaction Route
Another widely used synthetic route involves the Grignard reaction of a cyclopentanone derivative with an arylmagnesium halide prepared from 2-bromotoluene or 2-iodotoluene.
- Stepwise Process:
- Preparation of 2-methylphenylmagnesium bromide (Grignard reagent) from 2-bromotoluene and magnesium in anhydrous ether.
- Nucleophilic addition of this Grignard reagent to cyclopentanone or a cyclopentanone derivative bearing a protected carboxylic acid group.
- Acidic workup to yield the tertiary alcohol intermediate.
- Oxidation of the tertiary alcohol to the corresponding ketone (2-methylbenzoyl group) using oxidants such as PCC (pyridinium chlorochromate) or Dess–Martin periodinane.
- Deprotection or hydrolysis to yield the free carboxylic acid at the 1-position.
- Stereochemical Control: The cis configuration is typically favored by controlling the reaction conditions and using chiral auxiliaries or catalysts if enantioselectivity is desired.
Enzymatic Resolution and Lipase-Catalyzed Hydrolysis
For obtaining optically active cis isomers, lipase-catalyzed hydrolysis of diesters related to cyclopentane derivatives has been reported in related cyclohexane systems and can be adapted for cyclopentane analogs.
- Method:
- Starting from diesters of cyclopentane-1,3-dicarboxylic acid derivatives, selective enzymatic hydrolysis using lipases such as those from Candida rugosa or Pseudomonas cepacia can yield monoesters with high enantiomeric excess (>90% ee).
- Reaction conditions include aqueous phosphate buffer at pH 7, ambient temperature (15–25 °C), and controlled enzyme-to-substrate ratios.
- The reaction is monitored by chiral gas chromatography to assess conversion and enantiomeric purity.
Henry Nitroaldol and Horner-Wadsworth-Emmons Reactions (Alternative Routes)
Though less common for this specific compound, Henry nitroaldol and Horner-Wadsworth-Emmons reactions have been employed in the synthesis of related cyclopentane carboxylic acid derivatives to introduce substituents on the ring before final functional group transformations.
- These methods allow for the construction of the cyclopentane ring with the desired substituents, which can then be converted into the 2-methylbenzoyl ketone and carboxylic acid functionalities.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations | Stereochemical Control |
|---|---|---|---|---|
| Friedel-Crafts Acylation | 2-Methylbenzoyl chloride, AlCl3, DCM, 0–25 °C | Straightforward, well-established | Possible polyacylation, harsh acid | Moderate, cis favored by sterics |
| Grignard Reaction + Oxidation | 2-Methylphenylmagnesium bromide, cyclopentanone, PCC | High regioselectivity, versatile | Multi-step, sensitive to moisture | Good with chiral auxiliaries |
| Enzymatic Hydrolysis (Lipase) | Diesters, lipase (Candida/Pseudomonas), pH 7 buffer | High enantiomeric excess, mild conditions | Requires enzyme availability | Excellent enantioselectivity |
| Henry Nitroaldol / Horner-Wadsworth-Emmons | Nitroalkanes, phosphonates, aldehydes/ketones | Useful for ring construction | More complex, less direct | Variable, depends on catalysts |
Research Findings and Optimization Notes
- Enzymatic methods have been shown to provide superior stereochemical purity, which is critical for pharmaceutical applications where the cis isomer is often the biologically active form.
- Friedel-Crafts acylation remains a practical method for bulk synthesis but requires careful control of reaction conditions to avoid side reactions and ensure cis selectivity.
- Grignard-based syntheses offer flexibility in modifying the aromatic substituent and can be adapted for scale-up with appropriate inert atmosphere techniques.
- Recent advances in scalable synthesis of stereoisomers of cyclopentane derivatives emphasize the importance of NMR-based enantiomeric purity analysis and the use of protecting groups to improve yields and selectivity.
Chemical Reactions Analysis
cis-3-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
cis-3-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical drugs.
Mechanism of Action
The mechanism of action of cis-3-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzoyl Group
cis-3-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic Acid (CAS: 732252-98-1)
- Molecular formula : C₁₅H₁₈O₃
- Molecular weight : 246.30 g/mol
- Key differences :
cis-2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic Acid (CAS: 733740-13-1)
- Molecular formula : C₁₃H₁₃ClO₃
- Molecular weight : 252.69 g/mol
- Key differences :
cis-3-(4-Thiomethylbenzoyl)cyclopentane-1-carboxylic Acid
- Key differences: Thiomethyl (-SCH₃) group replaces methyl.
cis-3-[2-Oxo-2-(4-Trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic Acid (CAS: 733740-47-1)
Ring Size Variations
cis-3-(2-Methylbenzoyl)cyclohexane-1-carboxylic Acid (CAS: 735269-68-8)
- Key differences: Cyclohexane ring replaces cyclopentane. Lower density (~1.1 g/cm³ estimated) compared to the cyclopentane analog .
Environmental Degradates and Pyrethroid Metabolites
cis-3-(2,2-Dibromovinyl)-2,2-dimethylcyclopropane Carboxylic Acid
Data Table: Structural and Physicochemical Comparison
Biological Activity
cis-3-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis methods, and relevant research findings.
- Molecular Formula : C₁₅H₁₈O₃
- Molecular Weight : 246.31 g/mol
- Structure : The compound features a cyclopentane ring with a 2-methylbenzoyl group and a carboxylic acid functional group, which contribute to its reactivity and biological activity.
Biological Activities
Research indicates that this compound may exhibit several biological activities:
- Antimicrobial Properties : Preliminary studies suggest effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent.
- Anti-inflammatory Effects : The compound may reduce inflammation, making it a candidate for treating inflammatory diseases.
- Enzyme Modulation : It has been observed to interact with various enzymes, potentially modulating their activity, which is crucial for drug development .
The mechanism of action of this compound involves:
- Binding to Enzymatic Active Sites : The compound can bind to specific enzymes, altering their conformation and activity.
- Interference with Signaling Pathways : It may affect cellular signaling pathways, contributing to its anti-inflammatory and antimicrobial effects.
Synthesis Methods
Various synthesis methods have been explored for producing this compound, including:
- Condensation Reactions : Utilizing cyclopentanone derivatives and benzoyl chlorides under acidic conditions.
- Oxidative Reactions : Employing oxidizing agents to modify existing functional groups into the desired carboxylic acid structure.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones compared to control samples, suggesting its potential use in developing new antibiotics.
Case Study 2: Anti-inflammatory Properties
In vitro assays demonstrated that the compound reduced pro-inflammatory cytokine production in macrophages. This suggests its potential role in treating conditions like arthritis or other inflammatory diseases.
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C₁₅H₁₈O₃ | Antimicrobial, Anti-inflammatory |
| cis-3-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid | C₁₅H₁₈O₃ | Antimicrobial |
| 3-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid | C₁₄H₁₈O₃ | Limited studies |
Q & A
Q. How can the stereochemical configuration of cis-3-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid be confirmed experimentally?
- Methodological Answer: The stereochemistry of the compound can be confirmed using chiral chromatography (e.g., HPLC with chiral stationary phases) and Nuclear Magnetic Resonance (NMR) spectroscopy . For example, NOESY (Nuclear Overhauser Effect Spectroscopy) can detect spatial proximity of protons in the cis configuration. X-ray crystallography provides definitive proof by resolving the 3D molecular structure . Computational methods, such as density functional theory (DFT), can validate experimental findings by predicting NMR chemical shifts and coupling constants.
Q. What are the recommended synthetic routes for this compound, and how can reaction efficiency be optimized?
- Methodological Answer: A common approach involves Friedel-Crafts acylation of cyclopentane-1-carboxylic acid derivatives with 2-methylbenzoyl chloride, using Lewis acids (e.g., AlCl₃) as catalysts. Reaction efficiency is enhanced by optimizing solvent polarity (e.g., dichloromethane) and temperature (0–25°C). Monitoring via TLC or GC-MS ensures intermediate purity. Post-synthesis, recrystallization in ethanol or acetonitrile improves yield .
Q. What analytical techniques are most effective for characterizing purity and structural integrity?
- Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula by matching exact mass-to-charge ratios.
- FT-IR Spectroscopy: Identifies functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹).
- HPLC with UV/Vis Detection: Quantifies purity (>98%) by separating impurities.
- Thermogravimetric Analysis (TGA): Assesses thermal stability and decomposition profiles .
Advanced Research Questions
Q. How can researchers resolve discrepancies in LogP and PSA values obtained from computational vs. experimental methods?
- Methodological Answer: Discrepancies arise from algorithmic limitations in predicting partition coefficients (LogP) or polar surface areas (PSA). Validate computational tools (e.g., ChemAxon, ACD/Labs) against experimental
- LogP: Measure via shake-flask method using octanol/water partitioning.
- PSA: Derive from crystal structure data or gas-phase dipole moment calculations. Cross-reference with literature values for structurally analogous compounds .
Q. What strategies are employed to study metabolic stability or degradation pathways of cyclopentanecarboxylic acid derivatives?
- Methodological Answer:
- In Vitro Metabolism Studies: Incubate the compound with liver microsomes (e.g., human CYP450 enzymes) and analyze metabolites via LC-MS/MS.
- Environmental Degradation: Simulate photolysis/hydrolysis under controlled pH and UV light, followed by GC-MS or NMR to identify breakdown products. For example, pyrethroid metabolites like cis-3-(2,2-dibromovinyl)-cyclopropane derivatives are tracked via urinary biomarkers .
Q. In designing analogs for structure-activity relationship (SAR) studies, what functional group modifications impact bioactivity?
- Methodological Answer:
- Benzoyl Substituent Variation: Replace 2-methyl with electron-withdrawing groups (e.g., Cl, CF₃) to alter receptor binding affinity.
- Cyclopentane Ring Modifications: Introduce heteroatoms (e.g., N in aminocyclopentane derivatives) or expand the ring to cyclohexane for steric effects.
- Carboxylic Acid Bioisosteres: Substitute with tetrazoles or sulfonamides to improve metabolic stability. Patent data (e.g., EP 4 374 877 A2) highlight such modifications in kinase inhibitor design .
Safety and Handling
Q. What are the critical safety considerations when handling this compound in laboratory settings?
- Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for aerosol mitigation.
- Spill Management: Absorb spills with inert materials (e.g., silica gel) and dispose as hazardous waste. Avoid water rinsing to prevent environmental contamination.
- Storage: Store in airtight containers at ambient temperature, away from oxidizing agents. Monitor for decomposition via periodic HPLC analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
